Cas no 40570-80-7 (1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one)

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one structure
40570-80-7 structure
Product Name:1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
CAS No:40570-80-7
MF:C14H16N2O
MW:228.289643287659
CID:1039825
PubChem ID:29948916
Update Time:2025-04-20

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
    • 1-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE
    • 1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanone
    • 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
    • CCG-289396
    • 40570-80-7
    • SCHEMBL21333231
    • EN300-1865711
    • DB-362640
    • AKOS012020077
    • CS-0282748
    • DTXSID80652400
    • Inchi: 1S/C14H16N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3
    • InChI Key: JPCBXDCAJZFPMF-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(C)=NN(CC2C=CC=CC=2)C=1C

Computed Properties

  • Exact Mass: 228.126263138g/mol
  • Monoisotopic Mass: 228.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 34.9Ų

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one Pricemore >>

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1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one Related Literature

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